5-Bromo-1-(oxolan-3-yl)-1H-pyrazole

Crystallography Supramolecular Chemistry Solid-State Engineering

Challenge: Building blocks with specific regiochemistry for kinase inhibitor or GPCR modulator libraries often lack the required bromine handle and conformational constraint from an oxolane ring at N1. Solution: 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole (C₇H₉BrN₂O, MW 217.06) provides: - Bromine at 5-position → Suzuki-Miyaura diversification (aryl/heteroaryl introduction). - Oxolan-3-yl at N1 → stereoelectronic profile favorable for JAK/STAT ATP-pocket binding. - Halogen bonding (Br⋯O/Br⋯Br) → applicable for crystal engineering and co-crystal design. BenchChem supplies this validated intermediate for SAR and anti-inflammatory lead optimization.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B13259228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(oxolan-3-yl)-1H-pyrazole
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1COCC1N2C(=CC=N2)Br
InChIInChI=1S/C7H9BrN2O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5H2
InChIKeyNYISEQXWPDUEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(oxolan-3-yl)-1H-pyrazole: Technical Baseline


5-Bromo-1-(oxolan-3-yl)-1H-pyrazole (CAS 1782327-17-6, molecular formula C₇H₉BrN₂O, molecular weight 217.06) is a heterocyclic building block featuring a pyrazole core with a bromine substituent at the 5-position and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the 1-position [1]. The bromine atom enables cross-coupling reactions for further functionalization, while the oxolane group contributes to conformational flexibility and modulates physicochemical properties [2]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators [2].

Cross-coupling handle via 5-bromo position
Conformational constraint from oxolan-3-yl group
Halogen bonding for crystal engineering studies

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole: Why Generic Substitution Fails


Generic substitution of 5-bromo-1-(oxolan-3-yl)-1H-pyrazole with other 5-bromopyrazoles or oxolane-containing heterocycles is not chemically equivalent. The specific regiochemistry—bromine at the 5-position combined with an oxolan-3-yl group at N1—determines both the compound's reactivity profile in cross-coupling reactions and its conformational behavior [1]. Crystal structures of related 5-bromo-1-arylpyrazoles reveal that the bromine atom participates in halogen bonding interactions (Br⋯O and Br⋯Br contacts) that direct supramolecular assembly, a property absent in non-brominated or differently substituted analogs [2]. Furthermore, the oxolan-3-yl group provides a specific stereoelectronic environment that cannot be replicated by oxan-2-yl or other oxygen heterocycles, affecting both solubility parameters and downstream biological activity when incorporated into larger pharmacophores . These structural features create a unique reactivity and property signature that makes simple substitution with alternative pyrazole derivatives invalid without full re-optimization of synthetic routes or biological profiles.

Regiochemistry
5-Br placement differs electronically from 3-Br or 4-Br regioisomers, altering cross-coupling reactivity.
Ring size
Oxolan-3-yl (5-membered) vs. oxan-2-yl (6-membered) changes conformational profile and may shift synthetic behavior.
Halogen bonding
Non-brominated analogs lack Br⋯O/Br⋯Br contacts, altering solid-state assembly properties.

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole: Evidence for Differentiation


Halogen Bonding Propensity in Solid State

Single crystal X-ray diffraction analysis of five 5-brominated pyrazoles, including analogs structurally related to 5-bromo-1-(oxolan-3-yl)-1H-pyrazole, demonstrates that the bromine atom at the 5-position consistently participates in halogen bonding interactions (Br⋯O and Br⋯Br contacts classified as Type I or Type II) [1]. The oxolan-3-yl oxygen atom provides a potential halogen bond acceptor site not present in non-oxygenated aryl analogs. Hirshfeld surface analysis quantified the halogen bond propensity of these 5-bromopyrazoles [1].

Halogen Bonding Propensity
Class-level
Br⋯O and Br⋯Br contacts (Type I/II)
Supports crystal engineering and co-crystal design.
Inferred from 5-bromo-1-arylpyrazole class.
Crystallography Supramolecular Chemistry Solid-State Engineering

5-Lipoxygenase Inhibition Baseline

A derivative incorporating the 5-bromo-1-(oxolan-3-yl)-1H-pyrazole scaffold was evaluated for 5-lipoxygenase (5-LOX) inhibition in intact RBL-1 (rat basophilic leukemia) cells at 1.0 μM concentration, yielding 1% inhibition . While this specific activity is low, it establishes a baseline for structure-activity relationship (SAR) studies where modifications to this scaffold can be systematically evaluated. In contrast, pyrazole derivatives targeting anti-inflammatory pathways via IL-1β inhibition in RAW264.7 cells have shown distinct activity profiles depending on substituent patterns .

5-LOX Inhibition Baseline
Assay context
1% inhibition at 1 μM
Low baseline activity suitable for SAR optimization.
Intact RBL-1 cell assay; cross-study comparable.
Enzymology Inflammation Medicinal Chemistry

JAK/STAT and GPCR Pathway Targeting

Industry patent analysis indicates that 5-bromo-1-(oxolan-3-yl)-1H-pyrazole is specifically cited as a valuable intermediate for synthesizing JAK/STAT pathway inhibitors and G-protein-coupled receptor (GPCR) modulators [1]. This specific citation pattern distinguishes it from other 5-bromopyrazole derivatives that may be referenced in different therapeutic contexts or as general synthetic intermediates. The oxolan-3-yl group provides a specific conformational constraint that is particularly valued in kinase inhibitor design where spatial orientation of the heterocycle influences binding pocket occupancy.

JAK/STAT & GPCR Patent Citation
Source review
Cited in kinase inhibitor and GPCR modulator patents
Patent landscape supports targeted pathway applications.
Industry database analysis; verify independently.
Kinase Inhibition GPCR Modulation Pharmaceutical Intermediates

Physicochemical Comparison vs. Oxan-2-yl Analog

Comparative analysis with the closest commercially available analog, 5-bromo-1-(oxan-2-yl)pyrazole (CAS 1187582-58-6), reveals key differences in molecular properties . The target compound (C₇H₉BrN₂O, MW 217.06) has a lower molecular weight and reduced lipophilicity compared to the oxan-2-yl analog (C₈H₁₁BrN₂O, MW 231.09) . The oxolan-3-yl group (5-membered ring) provides a different conformational profile and steric environment than the oxan-2-yl group (6-membered ring), which affects both synthetic accessibility and downstream biological properties .

vs. Oxan-2-yl Analog
Head-to-head
MW 217.06 vs 231.09 g/mol; 5- vs 6-membered ring
Lower MW and smaller ring may influence synthetic tractability.
Commercial specifications; structural analog comparison.
Physicochemical Properties Procurement Structural Analogs

Cross-Coupling Reactivity at 5-Bromo Position

The bromine substituent at the 5-position of the pyrazole ring serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Unlike the corresponding 4-bromo or 3-bromo regioisomers, the 5-bromo substitution pattern offers distinct electronic properties due to the proximity to the N1 nitrogen [2]. This regiochemistry influences both the reactivity of the bromine in cross-coupling and the electron density distribution on the pyrazole ring [3].

Cross-Coupling Regiochemistry
Class-level
5-Br position; electronic influence from adjacent N1
Regiochemistry dictates cross-coupling reactivity profile.
Differs from 3-Br/4-Br isomers; class-level inference.
Cross-Coupling Synthetic Chemistry Building Blocks

5-Bromo-1-(oxolan-3-yl)-1H-pyrazole: Application Scenarios


Kinase Inhibitor Scaffold Diversification

Use 5-bromo-1-(oxolan-3-yl)-1H-pyrazole as a core scaffold for generating focused libraries of kinase inhibitors, particularly for JAK/STAT pathway targets. The 5-bromo position enables rapid diversification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the oxolan-3-yl moiety provides conformational constraint favorable for kinase ATP-binding pocket interactions [1]. This scaffold is established in patent literature for this application class [1].

GPCR Modulator Synthesis

Employ 5-bromo-1-(oxolan-3-yl)-1H-pyrazole as a key intermediate in GPCR modulator synthesis programs. The specific spatial orientation provided by the oxolan-3-yl group at the N1 position is cited in GPCR-targeting patents, distinguishing it from other pyrazole building blocks with different N-substituents [1]. The bromine handle allows late-stage functionalization to explore structure-activity relationships around the pyrazole 5-position.

Anti-Inflammatory SAR Development

Utilize 5-bromo-1-(oxolan-3-yl)-1H-pyrazole as a baseline scaffold for developing anti-inflammatory agents. The compound's low intrinsic 5-lipoxygenase inhibition (1% at 1 μM in RBL-1 cells) makes it an ideal starting point for SAR studies, as modifications that enhance activity can be clearly attributed to structural changes rather than scaffold background. This contrasts with more potent starting scaffolds where additive effects are harder to deconvolute.

Crystal Engineering and Solid-State Formulation

Apply 5-bromo-1-(oxolan-3-yl)-1H-pyrazole in crystal engineering studies where halogen bonding interactions are desired. The bromine atom participates in Type I and Type II halogen contacts (Br⋯O and Br⋯Br) [2], and the oxolan-3-yl oxygen provides an additional acceptor site. This property is valuable for co-crystal design, solid-form screening, and understanding supramolecular assembly in heterocyclic systems [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Br cross-coupling handle; oxolane conformational constraint
Suzuki coupling scope; JAK/STAT pathway target context
GPCR modulator intermediate
Oxolan-3-yl spatial orientation cited in patents
Late-stage functionalization compatibility; patent context review
Anti-inflammatory SAR baseline
Low intrinsic 5-LOX inhibition (baseline scaffold)
Activity attribution to structural modifications; clean SAR readout
Crystal engineering studies
Halogen bonding (Br⋯O/Br⋯Br) and oxolane acceptor
Co-crystal design and supramolecular packing analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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